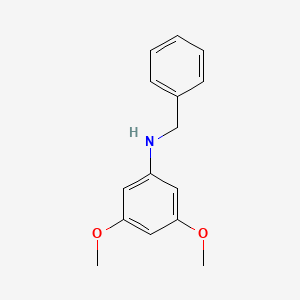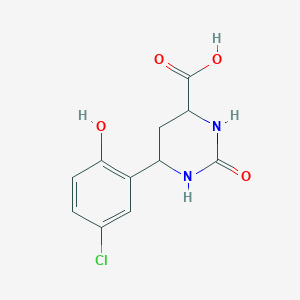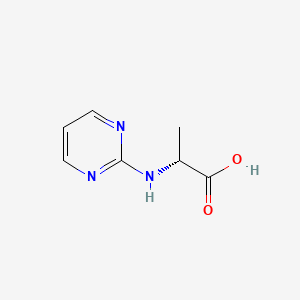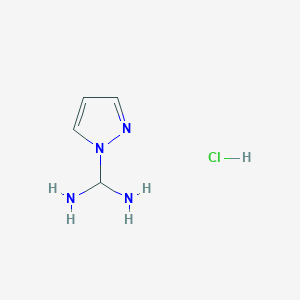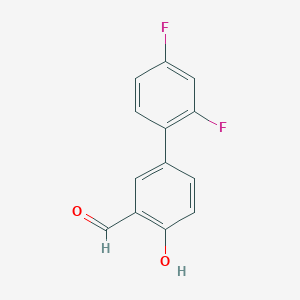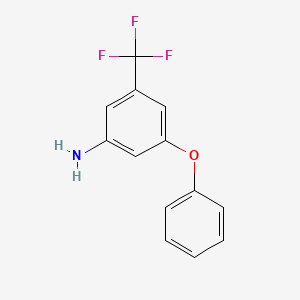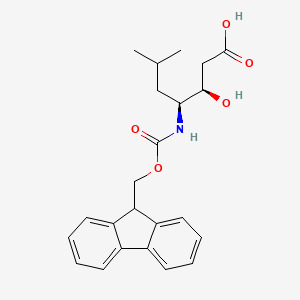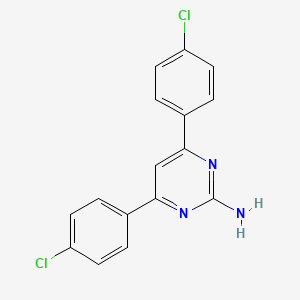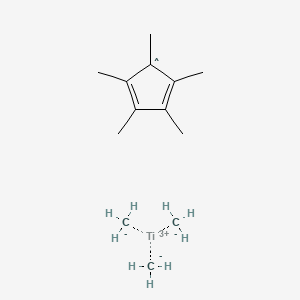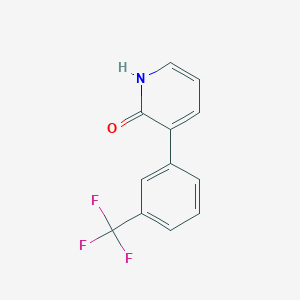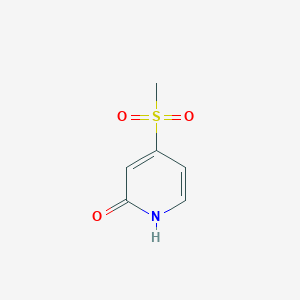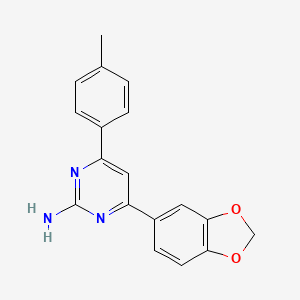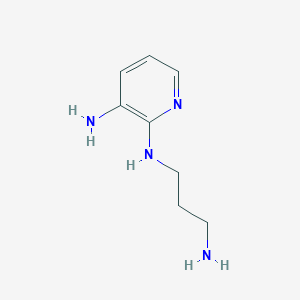
N-Acetyl-D-MannosaMine Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-Mannosamine Monohydrate is a hexosamine monosaccharide, which is a naturally occurring compound. This compound plays a crucial role in the biosynthesis of sialic acids, which are terminal monosaccharides of carbohydrate chains attached to glycoproteins and glycolipids .
Synthetic Routes and Reaction Conditions:
Aldolase Treatment of Sialic Acid: This method involves the treatment of sialic acid with aldolase to produce this compound and pyruvic acid.
Base Catalyzed Epimerization of N-Acetyl Glucosamine: This method uses a base to catalyze the epimerization of N-acetyl glucosamine to produce this compound.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the oxidative cyclization of glucal 3-carbamates using rhodium (II) as a catalyst.
Industrial Production Methods:
- This compound is manufactured in large quantities by companies such as New Zealand Pharmaceuticals Ltd. using a commercial process from N-acetylglucosamine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products:
作用机制
Target of Action
N-Acetyl-D-MannosaMine Monohydrate, also known as this compound , is primarily targeted towards the GNE gene . This gene encodes for the bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which is responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) .
Mode of Action
The compound interacts with its target by acting as a precursor in the synthesis of Neu5Ac . It is converted into ManNAc by the UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase, encoded by the kinase domain of GNE .
Biochemical Pathways
The initiation of sialic acid biosynthesis, in which this compound plays a crucial role, occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase .
Pharmacokinetics
It is known that the compound is used orally in patients with gne myopathy .
Result of Action
The administration of this compound leads to increased plasma Neu5Ac and sarcolemmal sialylation . This results in a slower rate of decline for upper extremity strength, lower extremity strength, and the Adult Myopathy Assessment Tool, compared to natural history .
生化分析
Biochemical Properties
N-Acetyl-D-MannosaMine Monohydrate plays a significant role in biochemical reactions. It can be biosynthesized from N-acetyl-D-glucosamine, catalyzed by the enzyme N-acylglucosamine 2-epimerase . Additionally, this compound and uridine 5’-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, it has been used to probe the effect on capsular polysialic acid production in the E. coli K1 strain .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase encoded by the kinase domain of GNE .
Temporal Effects in Laboratory Settings
In a study conducted on patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid), a process that occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose .
Transport and Distribution
Transport studies in the E. coli K1 strain have been performed to probe the effect of this compound on capsular polysialic acid production
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. The initiation of sialic acid biosynthesis, which involves this compound, occurs in the cytoplasm
科学研究应用
N-Acetyl-D-Mannosamine Monohydrate has a wide range of scientific research applications:
相似化合物的比较
N-Acetyl-D-Glucosamine: This compound is an epimer of N-Acetyl-D-Mannosamine Monohydrate and serves as a precursor in the biosynthesis of N-acetylneuraminic acid.
N-Acetylneuraminic Acid: This compound is the final product of the biosynthesis pathway that starts with this compound.
D-Mannosamine Hydrochloride: This compound is structurally similar to this compound but lacks the acetyl group.
Uniqueness: this compound is unique in its role as the first committed biological precursor of N-acetylneuraminic acid, making it essential for the biosynthesis of sialic acids . Its stability and neutral nature also make it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPUTSNIMAJPT-YTMKKKKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
